molecular formula C8H17NO B14788555 Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]-

Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]-

Katalognummer: B14788555
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: BTKNVRBVYVPJSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- is a chemical compound with a unique structure that includes a cyclopropane ring, a methanol group, and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- typically involves the reaction of cyclopropanemethanol with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-pressure reactors and advanced purification methods ensures that the compound is produced efficiently and meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution Reactions: These reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the process.

Major Products

The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism by which Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. The exact mechanism of action depends on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropanemethanol: A simpler compound with a similar structure but without the amino group.

    Isopropylamine: Contains the amino group but lacks the cyclopropane ring.

    Cyclopropylmethanol: Similar to Cyclopropanemethanol but with different substituents.

Uniqueness

Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- is unique due to the combination of the cyclopropane ring, methanol group, and amino group. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C8H17NO

Molekulargewicht

143.23 g/mol

IUPAC-Name

[1-[(propan-2-ylamino)methyl]cyclopropyl]methanol

InChI

InChI=1S/C8H17NO/c1-7(2)9-5-8(6-10)3-4-8/h7,9-10H,3-6H2,1-2H3

InChI-Schlüssel

BTKNVRBVYVPJSC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC1(CC1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.